molecular formula C12H16O2S B8302659 Ethyl (3-methylbenzylthio)acetate

Ethyl (3-methylbenzylthio)acetate

Cat. No. B8302659
M. Wt: 224.32 g/mol
InChI Key: IJPKSHRYWKIDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3-methylbenzylthio)acetate is a useful research compound. Its molecular formula is C12H16O2S and its molecular weight is 224.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (3-methylbenzylthio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (3-methylbenzylthio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl (3-methylbenzylthio)acetate

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

ethyl 2-[(3-methylphenyl)methylsulfanyl]acetate

InChI

InChI=1S/C12H16O2S/c1-3-14-12(13)9-15-8-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3

InChI Key

IJPKSHRYWKIDBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCC1=CC=CC(=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure is as in Example 29 for the preparation of ethyl (4-methylbenzylthio)acetate, starting with 3-bromomethyltoluene (15 g), a 2M ethanolic solution of sodium ethylate (44.5 cc) and ethyl 2-mercaptoacetate (9.7 g) in ethanol (100 cc). Ethyl (3-methylbenzylthio)acetate (14.4 g) is thereby obtained, and is used in the crude state in the subsequent syntheses.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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15 g
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reactant
Reaction Step Two
[Compound]
Name
ethanolic solution
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0 (± 1) mol
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reactant
Reaction Step Three
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44.5 mL
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reactant
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9.7 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

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